molecular formula C24H46O2 B153465 Ethyl erucate CAS No. 37910-77-3

Ethyl erucate

Cat. No.: B153465
CAS No.: 37910-77-3
M. Wt: 366.6 g/mol
InChI Key: WFZQLUSOXHIVKL-QXMHVHEDSA-N
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Description

Ethyl erucate, also known as ethyl cis-13-docosenoate, is an ester derived from erucic acid and ethanol. It is a long-chain fatty acid ester with the molecular formula C24H46O2. This compound appears as a pale yellow, oily liquid that is insoluble in water but soluble in ethanol .

Mechanism of Action

Ethyl erucate, also known as erucic acid ethyl ester, is a chemical compound with the molecular formula C24H46O2 . It is a pale yellow oily liquid that is insoluble in water but soluble in ethanol . This compound is derived from the esterification of erucic acid and ethanol .

Mode of Action

It is known that it is a product of the esterification of erucic acid and ethanol . The exact interaction of this compound with its targets and the resulting changes are subjects of ongoing research.

Biochemical Pathways

It is known that it is a product of the esterification of erucic acid and ethanol . The downstream effects of this process on various biochemical pathways require further investigation.

Action Environment

It is recommended to store this compound in a cool and dark place, under inert gas, and away from heat sources . This suggests that temperature, light, and oxygen levels may affect the stability of this compound.

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl erucate is typically synthesized through the esterification of erucic acid with ethanol. The reaction is catalyzed by an acid, such as sulfuric acid, and involves heating the mixture to facilitate the esterification process .

Industrial Production Methods: In industrial settings, the production of this compound involves the use of high-purity erucic acid, which is often derived from oils such as mustard seed oil or rapeseed oil. The esterification process is carried out in large reactors under controlled temperature and pressure conditions to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions: Ethyl erucate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Ethyl erucate has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a standard in gas chromatography.

    Biology: this compound is studied for its potential biological activities, including anti-inflammatory and antioxidant properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of metabolic disorders.

    Industry: It is used in the production of lubricants, plasticizers, and surfactants

Comparison with Similar Compounds

Uniqueness of this compound: this compound is unique due to its specific fatty acid chain length and the presence of a single cis double bond. This structure imparts distinct physical and chemical properties, making it suitable for specialized applications in various fields .

Properties

IUPAC Name

ethyl (Z)-docos-13-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H46O2/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24(25)26-4-2/h11-12H,3-10,13-23H2,1-2H3/b12-11-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFZQLUSOXHIVKL-QXMHVHEDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCC=CCCCCCCCCCCCC(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCC/C=C\CCCCCCCCCCCC(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H46O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801317743
Record name Ethyl erucate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

366.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

37910-77-3
Record name Ethyl erucate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=37910-77-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl erucate
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ethyl erucate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801317743
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ethyl (Z)-docos-13-enoate
Source European Chemicals Agency (ECHA)
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Record name ETHYL ERUCATE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the impact of dietary ethyl erucate on lipid profiles?

A: Studies on rats fed an erucic acid-enriched diet, specifically containing 10% this compound, revealed significant changes in myocardial lipid profiles []. While phospholipid composition remained relatively stable, likely due to their crucial role in cell and mitochondrial membranes, there was a marked increase in free fatty acids and triglycerides []. Additionally, the fatty acid composition within triglycerides, free fatty acids, and diglycerides showed notable alterations compared to rats on a standard diet [].

Q2: Can this compound be synthesized in a laboratory setting?

A: Yes, this compound can be synthesized through a microscale reaction of erucic acid with ethanol using concentrated sulfuric acid as a catalyst []. This method offers a rapid and convenient approach for synthesizing unsaturated fatty acids in a laboratory environment []. Following synthesis, this compound can be effectively isolated and purified using column chromatography [].

Q3: How can this compound be used in the production of long-chain monomers and polymers?

A: this compound serves as a valuable precursor for synthesizing long-chain dicarboxylic acid monomers like diethyl 1,23-tricosanedioate through isomerizing alkoxycarbonylation []. These monomers can then be used to create polyesters with desirable thermal properties []. For example, polyesters derived from 1,23-tricosanedioic acid and shorter-chain diols exhibit high melting points due to the presence of crystallizable long-chain methylene segments originating from the this compound-derived dicarboxylic acid component [].

Q4: What is the role of this compound in the synthesis of nervonic acid?

A: this compound is a significant component of Acer truncatum Bunge seed oil, which serves as a source for nervonic acid production []. After converting the seed oil into fatty acid ethyl esters, a combination of molecular distillation and urea-inclusion methods is employed to separate and purify nervonic acid ethyl ester [].

Q5: Can this compound be utilized in drug delivery systems?

A: Yes, this compound, specifically sucrose this compound, shows promise in pharmaceutical applications, particularly in the development of thermosensitive hydrogels for controlled drug release []. It acts as a component of the oil phase in a water-in-oil nanodispersion system, encapsulating hydrophilic medications []. This approach offers improved drug stability and bioavailability [].

Q6: What are the potential applications of epoxidized this compound?

A: Epoxidation of this compound, achieved using aqueous hydrogen peroxide with a molybdenum oxide–tributyltin chloride on charcoal catalyst, yields epoxidized this compound []. This compound can be further utilized in various industrial applications, including plasticizers, stabilizers, and intermediates in the production of polymers and other chemicals.

Q7: Are there any known negative impacts of erucic acid on animal development?

A: Research indicates that diets rich in erucic acid, particularly those containing high levels of this compound, can negatively impact growth in rats []. Studies comparing different rapeseed oil varieties, with varying erucic acid content, showed an inverse correlation between erucic acid levels and weight gain in rats, suggesting that erucic acid is responsible for the growth-retarding effect observed [].

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